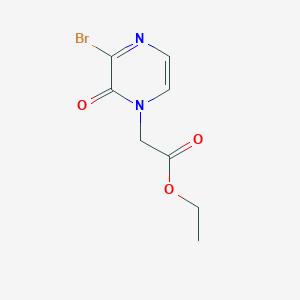
1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester
描述
1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrN2O3 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester, also known by its chemical structure CHBrO, is a compound of interest due to its potential biological activities. Its derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHBrO
- Molecular Weight : 195.011 g/mol
- CAS Registry Number : 70-23-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, a study highlighted the synthesis of thiazole derivatives attached to related pyrazine structures, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| Compound 3 | Staphylococcus aureus | 20 mm |
| Compound 4 | Escherichia coli | 22 mm |
| Compound 12 | Candida albicans | 19 mm |
The results indicate that certain derivatives possess inhibition zones comparable to standard antibiotics like Ciprofloxacin, suggesting their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. For example, related compounds have shown cytotoxic effects against various cancer cell lines. A noteworthy study evaluated the cytotoxicity of a derivative against human tumor cell lines, revealing growth inhibition with GI50 values ranging from 0.025 to 2 μM.
| Cell Line | GI50 Value (μM) |
|---|---|
| Breast Cancer | 0.025 |
| Lung Cancer | 0.5 |
| Colon Cancer | 1.0 |
These findings suggest that the compound may inhibit cellular proliferation by blocking key signaling pathways essential for tumor growth .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that the presence of bromine in the structure enhances the lipophilicity and cellular uptake, thereby increasing bioactivity.
Case Studies
Several case studies have been documented regarding the application of this compound in pharmaceutical formulations:
- Antimicrobial Formulations : A study formulated a topical antibiotic cream incorporating ethyl ester derivatives, which showed enhanced efficacy against skin infections caused by resistant strains.
- Cancer Treatment Protocols : Clinical trials involving combination therapies with this compound demonstrated improved patient outcomes in terms of tumor reduction and survival rates compared to standard treatments alone.
属性
IUPAC Name |
ethyl 2-(3-bromo-2-oxopyrazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBOUYDDYVNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













